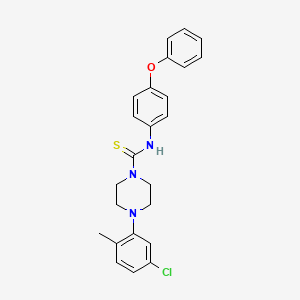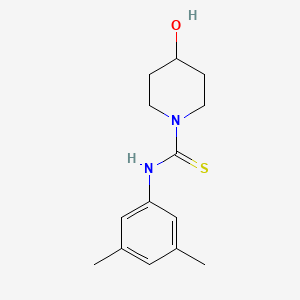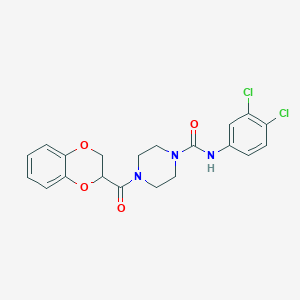![molecular formula C18H19ClN6O3 B10863599 8-{4-[(3-chlorophenyl)carbonyl]piperazin-1-yl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10863599.png)
8-{4-[(3-chlorophenyl)carbonyl]piperazin-1-yl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-[4-(3-Chlorobenzoyl)piperazino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound known for its diverse applications in medicinal chemistry and pharmacology. This compound features a purine core, which is a fundamental structure in many biologically active molecules, including nucleotides and various pharmaceutical agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[4-(3-Chlorobenzoyl)piperazino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions starting from simple precursors like urea and malonic acid derivatives.
Introduction of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions. This step often involves the reaction of a halogenated purine derivative with piperazine.
Chlorobenzoylation: The final step involves the acylation of the piperazine nitrogen with 3-chlorobenzoyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound would be optimized for scale, yield, and purity. This often involves:
Batch or Continuous Flow Reactors: To control reaction conditions precisely and improve safety.
Purification Techniques: Such as recrystallization, chromatography, and distillation to ensure high purity of the final product.
Quality Control: Rigorous testing using techniques like HPLC, NMR, and mass spectrometry to confirm the structure and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The aromatic chlorine can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Alcohol derivatives of the carbonyl groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, it serves as a tool to study enzyme interactions and receptor binding due to its structural similarity to naturally occurring purines.
Medicine
Medically, this compound is investigated for its potential therapeutic effects. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, it can be used in the synthesis of advanced materials and as a precursor for other high-value chemicals.
Mechanism of Action
The mechanism of action of 8-[4-(3-Chlorobenzoyl)piperazino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways depend on the specific application and the biological system .
Comparison with Similar Compounds
Similar Compounds
Caffeine: Another purine derivative with stimulant effects.
Theophylline: Used in respiratory diseases for its bronchodilator effects.
Adenosine: A naturally occurring purine nucleoside involved in energy transfer.
Uniqueness
8-[4-(3-Chlorobenzoyl)piperazino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorobenzoyl group and piperazine ring differentiate it from other purine derivatives, potentially leading to unique interactions and applications.
This compound’s versatility and potential make it a valuable subject of study in various scientific fields.
Properties
Molecular Formula |
C18H19ClN6O3 |
|---|---|
Molecular Weight |
402.8 g/mol |
IUPAC Name |
8-[4-(3-chlorobenzoyl)piperazin-1-yl]-1,3-dimethyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C18H19ClN6O3/c1-22-14-13(16(27)23(2)18(22)28)20-17(21-14)25-8-6-24(7-9-25)15(26)11-4-3-5-12(19)10-11/h3-5,10H,6-9H2,1-2H3,(H,20,21) |
InChI Key |
UBFYGINNXSADAP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(phenylamino)phenyl]-2-(pyridin-3-ylcarbonyl)hydrazinecarbothioamide](/img/structure/B10863518.png)
![4-nitro-N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B10863520.png)


![4-phenyl-2-[(phenylcarbonyl)amino]-N-(propan-2-yl)thiophene-3-carboxamide](/img/structure/B10863529.png)
![Benzaldehyde O~1~-({7-[2-(dimethylamino)ethyl]-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL}methyl)oxime](/img/structure/B10863537.png)
![2-{2-[({[(E)-(3,4-dimethoxyphenyl)methylidene]amino}oxy)methyl]-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl}-N,N-dimethylethanamine](/img/structure/B10863543.png)
![Ethyl 6-bromo-5-methoxy-1-methyl-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate](/img/structure/B10863556.png)


![2-[(3,4-dichlorophenyl)carbonyl]-N-(2,4-dimethoxyphenyl)hydrazinecarbothioamide](/img/structure/B10863594.png)
![9-(Tert-butyl)-2-(3-pyridyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10863595.png)
![N-(4-acetylphenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B10863614.png)
![2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B10863615.png)
